molecular formula C20H23N5O3 B2553986 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896807-83-3

3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2553986
CAS No.: 896807-83-3
M. Wt: 381.436
InChI Key: YBFUKEZGVHLWRB-UHFFFAOYSA-N
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Description

3-Isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a bicyclic imidazopurine-dione core with three key substituents:

  • 8-(4-methoxyphenyl): Aromatic moiety with electron-donating methoxy substituent, influencing receptor binding and metabolic stability.
  • 1,7-dimethyl groups: Modulate steric and electronic properties of the core structure.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12(2)10-24-18(26)16-17(22(4)20(24)27)21-19-23(16)11-13(3)25(19)14-6-8-15(28-5)9-7-14/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFUKEZGVHLWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. Its unique structural features have attracted attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by a fused ring structure comprising imidazole and purine moieties. Below are its key chemical properties:

PropertyDetails
CAS No. 895834-12-5
Molecular Formula C13H17N5O2
Molecular Weight 275.312
IUPAC Name 4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
InChI Key QCOGMSICKACXNP-UHFFFAOYSA-N

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger biochemical events leading to effects such as inhibition of cell growth or induction of apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways:

  • FLT3 Inhibition : Research indicates that trisubstituted purine derivatives like this compound can selectively inhibit FLT3 mutations in acute myeloid leukemia (AML) cell lines, demonstrating significant antitumor activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapy.

Study 1: Anticancer Activity

In a study evaluating the efficacy of various imidazopurines against AML cells, this compound was found to significantly reduce cell viability in FLT3-ITD positive cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Antimicrobial Effectiveness

A separate investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.

Comparison with Similar Compounds

Structural Differences :

  • AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl substituents.
  • AZ-861 : 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl substituents.
  • Target Compound : Lacks the piperazinylalkyl chain but features 3-isobutyl and 8-(4-methoxyphenyl) groups.

Pharmacological Profiles :

  • Both AZ-853 and AZ-861 exhibit antidepressant-like activity in the forced swim test (FST) via 5-HT1A receptor activation. AZ-853 showed superior brain penetration and potency .
  • AZ-861 demonstrated stronger 5-HT1A agonism in functional assays but induced lipid metabolism disturbances .
  • The target compound’s 4-methoxyphenyl group may reduce α1-adrenolytic effects (linked to hypotension in AZ-853) but requires empirical validation .

Compound 3i: Optimized Antidepressant Activity

Structure : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl substituents .
Key Findings :

  • Most potent antidepressant activity in FST at 2.5–5 mg/kg, with anxiolytic effects.
  • Longer pentyl chain and 7-methyl group enhance 5-HT1A/5-HT7 receptor binding compared to AZ derivatives .
  • Comparison : The target compound’s 8-(4-methoxyphenyl) may reduce PDE4B/PDE10A inhibitory activity observed in 3i, focusing efficacy on serotonin receptors .

Kinase-Targeting Derivatives

Examples :

  • Compound 61 : 8-butyl, 7-m-p-hydroxyphenyl substituents .
  • ALTA_2 : 8-(4-hydroxybutyl)-1-methyl-7-phenyl substituents (EphB4 inhibitor; Ki = 2.7–2.9 μM) .

Structural Insights :

  • Hydroxyphenyl and hydroxybutyl groups in these compounds facilitate hydrogen bonding with kinase targets, unlike the methoxyphenyl group in the target compound.
  • The target compound’s isobutyl group may prioritize membrane permeability over kinase selectivity.

Hybrid Ligands with Isoquinoline Moieties

Compound 5: 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl) substituent . Key Features:

  • Combines imidazopurine-dione with dihydroisoquinoline for dual receptor/enzyme activity.
  • Comparison : The target compound’s simpler 4-methoxyphenyl group may limit multifunctional activity but improve synthetic accessibility.

Preparation Methods

C8-(4-Methoxyphenyl) Substitution

Suzuki-Miyaura cross-coupling installs the aryl group prior to imidazo ring closure:

  • 8-Bromo-3-isobutyl-1,7-dimethylxanthine (3.1.1) :
    • Reagents: NBS, AIBN
    • Conditions: CCl4, reflux (6 h)
    • Yield: 74%
  • Coupling with 4-Methoxyphenylboronic Acid (3.1.2) :
    • Catalyst: Pd(PPh3)4 (5 mol%)
    • Base: Na2CO3
    • Solvent: DME/H2O (4:1)
    • Conditions: 90°C, 12 h
    • Yield: 68% (HPLC purity 93%, $$ ^{13}C $$ NMR: δ 160.1 (C-OCH3))

Imidazo[2,1-f] Ring Formation

Cyclization via intramolecular amide coupling completes the fused system:

  • 8-(4-Methoxyphenyl)-3-isobutyl-1,7-dimethylpurine-2,4-dione (3.2.1) :
    • Reagents: EDCI, HOBt, DIPEA
    • Solvent: Dry CH2Cl2
    • Conditions: 0°C → rt, 48 h
    • Yield: 58% (X-ray diffraction confirms ring fusion angle of 127.5°)

Analytical Characterization and Spectral Data

Spectroscopic Profiling

Key spectral assignments for final product :

Technique Data
$$ ^{1}H $$ NMR (500 MHz, DMSO- d6) δ 1.02 (d, 6H, J=6.5 Hz, -CH(CH3)2), 2.85 (m, 1H, -CH(CH3)2), 3.32 (s, 3H, N1-CH3), 3.45 (s, 3H, C7-CH3), 3.79 (s, 3H, OCH3), 6.92–7.45 (m, 4H, Ar-H)
$$ ^{13}C $$ NMR δ 22.1 (CH(CH3)2), 27.8 (N1-CH3), 30.2 (C7-CH3), 55.3 (OCH3), 151.2 (C=O), 160.1 (C-OCH3)
HRMS Calcd for C20H24N6O3: 396.1912 [M+H]+, Found: 396.1909

Crystallographic Validation

Single-crystal X-ray analysis (Fig. 1) confirms:

  • Dihedral angle : 34.7° between imidazo and purine planes
  • H-bonding : N-H⋯O=C interactions stabilize the dione configuration

Process Optimization and Scalability

Alkylation Efficiency

Comparative analysis of N3 alkylation methods:

Method Base Solvent Time (h) Yield (%)
Ullmann K2CO3 DMF 24 82
Mitsunobu DIAD THF 12 75
Phase Transfer TBAB H2O/CH2Cl2 18 68

Challenges and Alternative Pathways

Competing Ring Formations

Attempts to pre-form the imidazo ring prior to aryl substitution resulted in:

  • Byproduct 6.1.1 : Unsubstituted imidazo[2,1-f]purine (22% yield)
  • Mitigation : Sequential C8 functionalization followed by cyclization prevents undesired ring openings.

Demethylation at C7

Under strong acidic conditions (HCl/EtOH, reflux):

  • Observation : 15% demethylation at C7 after 6 h
  • Solution : Use of milder acids (AcOH/H2O) retains methyl integrity (98% recovery).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Consumption (kg/kg product)
Pd(PPh3)4 12,500 0.005
HATU 9,800 0.12
4-Methoxyphenylboronic acid 450 0.3

Recommendation : Catalyst recycling protocols reduce Pd-associated costs by 40%.

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